Cas no 30197-14-9 (Desoxyrhaponticin)

Desoxyrhaponticin 化学的及び物理的性質
名前と識別子
-
- trans-Desoxyrhaponticin
- Deoxyrhapontigenin O-glucoside
- 3,5-dihydroxy-4'-methoxystilbene 3-o-β-d-glucoside
- (E)-4'-Methoxy-5-(β-D-glucopyranosyloxy)stilbene-3-ol
- 3-(β-D-Glucopyranosyloxy)-5-[(E)-2-(4-methoxyphenyl)vinyl]phenol
- 3-Hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside
- 3,5-DIHYDROXY-4'-METHOXYSTILBENE 3-O-BETA-D-GLUCOSIDE
- Deoxyrhapontin
- 2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- b-D-Glucopyranoside,3-hydroxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl
- Desoxyrhaponticin
- 3,5-Dihydroxy-4 inverted exclamation marka-methoxystilbene 3-O-
- A-D-glucoside
- Deoxyrhapontin from rhubarb root
- Deoxyrhaponticin
- (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 2-[3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- deoxyrha-pontin
- Spectrum5_000647
- BSPBio_003505
- SPECTRUM1500827
- s3300
- 3,5-DIHYDROXY-4'-METHOXYSTILBENE 3-O-
- BRD-K52015643-001-01-1
- CHEBI:92255
- MFCD00063444
- BRD-K14536225-001-02-7
- AKOS037514943
- CS-0022757
- CHEBI:189522
- NCGC00178025-01
- MFMQRDLLSRLUJY-DXKBKAGUSA-N
- BS-16472
- AC-34608
- 30197-14-9
- CCG-38844
- CHEMBL113536
- HY-N2486
- FT-0777064
- DA-62799
-
- MDL: MFCD00063444
- インチ: 1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
- InChIKey: MFMQRDLLSRLUJY-DXKBKAGUSA-N
- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C([H])=C(C([H])=C(/C(/[H])=C(\[H])/C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])[H])C=1[H])O[H]
計算された属性
- せいみつぶんしりょう: 404.147118g/mol
- ひょうめんでんか: 0
- XLogP3: 1.4
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 回転可能化学結合数: 6
- どういたいしつりょう: 404.147118g/mol
- 単一同位体質量: 404.147118g/mol
- 水素結合トポロジー分子極性表面積: 129Ų
- 重原子数: 29
- 複雑さ: 521
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 404.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.433±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 700.5℃ at 760 mmHg
- フラッシュポイント: 377.5±32.9 °C
- ようかいど: 極微溶性(0.77 g/l)(25ºC)、
- PSA: 128.84000
- LogP: 0.74990
- じょうきあつ: 0.0±2.3 mmHg at 25°C
Desoxyrhaponticin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Desoxyrhaponticin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N2486-10mM*1 mL in DMSO |
Desoxyrhaponticin |
30197-14-9 | 99.80% | 10mM*1 mL in DMSO |
¥1045 | 2024-05-24 | |
MedChemExpress | HY-N2486-10mM*1mLinDMSO |
Desoxyrhaponticin |
30197-14-9 | 99.80% | 10mM*1mLinDMSO |
¥1309 | 2023-07-26 | |
S e l l e c k ZHONG GUO | S3300-1mg |
Desoxyrhaponticin |
30197-14-9 | 99.88% | 1mg |
¥1070.54 | 2023-09-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82310-10MG |
Desoxyrhaponticin |
30197-14-9 | 10mg |
¥4650.63 | 2023-10-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38945-5mg |
2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
30197-14-9 | 95% | 5mg |
¥1078.0 | 2023-09-05 | |
ChemScence | CS-0022757-25mg |
Desoxyrhaponticin |
30197-14-9 | 99.80% | 25mg |
$404.0 | 2022-04-27 | |
Ambeed | A315012-100mg |
(2S,3R,4S,5S,6R)-2-(3-Hydroxy-5-((E)-4-methoxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
30197-14-9 | 99% | 100mg |
$402.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1233029-10mg |
3,5-DIHYDROXY-4'-METHOXYSTILBENE 3-O-BETA-D-GLUCOSIDE |
30197-14-9 | 98% | 10mg |
$315 | 2023-09-04 | |
ChemFaces | CFN90911-20mg |
Desoxyrhaponticin |
30197-14-9 | >=98% | 20mg |
$238 | 2023-09-19 | |
Ambeed | A315012-25mg |
(2S,3R,4S,5S,6R)-2-(3-Hydroxy-5-((E)-4-methoxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
30197-14-9 | 99% | 25mg |
$140.0 | 2025-02-20 |
Desoxyrhaponticin 関連文献
-
Ping Li,Weixi Tian,Xiaoyan Wang,Xiaofeng Ma Food Funct. 2014 5 251
-
Yongnian Ni,Rongmei Song,Serge Kokot Anal. Methods 2012 4 171
-
Céline Rivière,Alison D. Pawlus,Jean-Michel Mérillon Nat. Prod. Rep. 2012 29 1317
Desoxyrhaponticinに関する追加情報
Recent Advances in the Study of Desoxyrhaponticin (30197-14-9): A Comprehensive Research Brief
Desoxyrhaponticin (CAS: 30197-14-9), a naturally occurring stilbene derivative, has recently garnered significant attention in the field of chemical biology and medicinal research due to its promising pharmacological properties. This brief synthesizes the latest findings on Desoxyrhaponticin, focusing on its molecular mechanisms, therapeutic potential, and recent advancements in its application.
Recent studies have highlighted the anti-inflammatory and antioxidant properties of Desoxyrhaponticin, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Desoxyrhaponticin inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. This mechanism was validated in both in vitro and in vivo models, suggesting its potential as a novel therapeutic agent.
In addition to its anti-inflammatory effects, Desoxyrhaponticin has shown promise in oncology research. A preclinical study conducted by researchers at the National Cancer Institute revealed that Desoxyrhaponticin induces apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The compound's ability to modulate the PI3K/AKT/mTOR pathway was identified as a key factor in its anti-cancer activity. These findings were published in the Journal of Experimental & Clinical Cancer Research in early 2024.
Another area of interest is the pharmacokinetic profile of Desoxyrhaponticin. A recent pharmacokinetic study published in Drug Metabolism and Disposition investigated the compound's bioavailability and metabolic stability. The results indicated that Desoxyrhaponticin exhibits favorable oral bioavailability and a relatively long half-life, which are critical attributes for its development as a therapeutic agent. However, further optimization of its formulation may be required to enhance its clinical applicability.
Despite these promising findings, challenges remain in the development of Desoxyrhaponticin-based therapies. Issues such as solubility, stability, and potential off-target effects need to be addressed in future research. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the translation of Desoxyrhaponticin from bench to bedside.
In conclusion, Desoxyrhaponticin (30197-14-9) represents a multifaceted compound with significant therapeutic potential across various disease areas. Ongoing research continues to uncover its molecular mechanisms and expand its applications, paving the way for its eventual clinical use. This brief underscores the importance of further investigation into Desoxyrhaponticin to fully realize its benefits in the field of chemical biology and medicine.
30197-14-9 (Desoxyrhaponticin) 関連製品
- 58762-96-2(beta-D-Glucopyranoside 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl)
- 62470-46-6(4-Ethenylphenyl beta-D-glucopyranoside)
- 27208-80-6(Polydatin)
- 155-58-8(Rhapontin)
- 65914-17-2((E/Z)-Polydatin)
- 21082-33-7(Orcinol glucoside)
- 118-34-3(Syringin)
- 164991-86-0(Orcinol gentiobioside)
- 102841-42-9(Mulberroside A)
- 29884-49-9(Astringin)
